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Compound of Interest

Compound Name: 12-Tridecenol

Cat. No.: B8223196

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 12-
tridecen-1-ol, a long-chain unsaturated fatty alcohol. Due to the limited availability of
experimental spectra for this specific isomer, this document presents a combination of
predicted data based on established spectroscopic principles and comparative data from
closely related analogs. The information herein is intended to serve as a valuable resource for
the identification, characterization, and quality control of 12-tridecen-1-ol in research and
development settings.

Predicted *H Nuclear Magnetic Resonance (NMR)
Spectroscopy

The 'H NMR spectrum of 12-tridecen-1-ol is predicted to exhibit characteristic signals
corresponding to its aliphatic chain, the terminal double bond, and the hydroxyl-bearing carbon.
The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted tH NMR Chemical Shifts for 12-Tridecen-1-ol
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Chemical Shift . .
Protons Multiplicity Integration
(ppm)
H-1 (-CH20H) ~3.64 Triplet 2H
H-2 ~1.57 Quintet 2H
H-3 to H-10 ~1.2-1.4 Multiplet 16H
H-11 (-CH2-CH=) ~2.04 Quartet 2H
~4.93 (cis), ~4.99 ]
H-12 (=CH2) Multiplet 2H
(trans)
H-13 (-CH=) ~5.81 Multiplet 1H
-OH Variable Singlet (broad) 1H

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and
experimental conditions.

Predicted **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. The
predicted chemical shifts for 12-tridecen-1-ol are summarized below.

Table 2: Predicted 3C NMR Chemical Shifts for 12-Tridecen-1-ol
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Carbon Atom Predicted Chemical Shift (ppm)
C-1 ~63.1

C-2 ~32.8

C-3to C-9 ~29.1 - 29.6

C-10 ~25.7

C-11 ~33.8

C-12 ~114.1

C-13 ~139.2

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and
experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 12-tridecen-1-ol is expected to show characteristic absorption bands for the
hydroxyl group, the carbon-carbon double bond, and the aliphatic C-H bonds.

Table 3: Expected Infrared Absorption Bands for 12-Tridecen-1-ol
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. Wavenumber . .
Functional Group Intensity Description
(cm™)
Hydrogen-bonded
O-H stretch 3200-3600 Strong, Broad
hydroxyl group.[1]
) =C-H stretching
C-H stretch (alkene) 3010-3100 Medium o
vibration.
C-H stretching
C-H stretch (alkane) 2850-2960 Strong vibrations of the alkyl
chain.
C=C stretching
C=C stretch 1640-1680 Medium vibration of the
terminal alkene.
C-O stretching
C-O stretch 1050-1150 Strong vibration of the
primary alcohol.
Out-of-plane bending
=C-H bend (out-of- ) )
910-990 Strong of the terminal vinyl

plane)

group.

Mass Spectrometry (MS)

The mass spectrum of 12-tridecen-1-ol, typically obtained via Gas Chromatography-Mass

Spectrometry (GC-MS), would provide information on its molecular weight and fragmentation

pattern.

Table 4: Predicted Mass Spectrometry Fragmentation for 12-Tridecen-1-ol
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miz Proposed Fragment lon Comments

Molecular ion (M+). Expected

198 [C13H260]*
to be of low abundance.
Loss of water from the
180 [M - H20]* _
molecular ion.
Alpha-cleavage, loss of the
169 [M - CH20H]* _
hydroxymethyl radical.
Fragments arising from the
Various [CnH2n]*, [ChH2n+1]* cleavage of the long alkyl

chain.

Experimental Protocols
NMR Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of 12-tridecen-1-ol in approximately 0.7 mL of a deuterated solvent (e.qg.,
CDClz, DMSO-ds).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
» Transfer the solution to a 5 mm NMR tube.
Instrumentation and Analysis:

e Acquire *H and 3C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

e For H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2
seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

e For 3C NMR, a proton-decoupled sequence is typically used to obtain singlets for each
carbon. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons,
although none are present in 12-tridecen-1-ol.
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Infrared (IR) Spectroscopy

Sample Preparation:

» For liquid samples like 12-tridecen-1-ol, a thin film can be prepared by placing a drop of the
neat liquid between two salt plates (e.g., NaCl or KBr).

 Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the
sample directly onto the ATR crystal.

Instrumentation and Analysis:
e Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
o Typically, spectra are collected over the range of 4000-400 cm™1,

o A background spectrum of the clean salt plates or ATR crystal should be collected and
subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

e Prepare a dilute solution of 12-tridecen-1-ol (e.g., 1 mg/mL) in a volatile organic solvent such
as hexane or dichloromethane.

» Derivatization (e.g., silylation) may be employed to increase the volatility and improve the
chromatographic peak shape, although it is not always necessary for long-chain alcohols.

Instrumentation and Analysis:
e Inject a small volume (e.g., 1 pL) of the sample solution into the GC-MS system.
¢ Gas Chromatography (GC):

o Use a non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

o Employ a temperature program that starts at a low temperature (e.g., 50-100 °C) and
ramps up to a high temperature (e.g., 250-300 °C) to ensure good separation.
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o Helium is typically used as the carrier gas.

e Mass Spectrometry (MS):
o Electron lonization (El) at 70 eV is a standard method for generating fragment ions.

o The mass analyzer (e.g., quadrupole, ion trap) scans a mass range (e.g., m/z 40-500) to
detect the molecular ion and its fragments.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflows for obtaining and analyzing
spectroscopic data for a compound like 12-tridecen-1-ol.
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Caption: General workflow for spectroscopic analysis of 12-tridecen-1-ol.
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Caption: Detailed workflow for GC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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